- Hydrogen Atom Transfer Oxidation by a Gold-Hydroxide Complex, Inorganic Chemistry (2020, Inorganic Chemistry (2020), 59(6), 3659-3665 | Language: English, Database: CAplus and MEDLINE, 3659-3665 | Language: English, Database: CAplus and MEDLINE
Cas no 95407-69-5 (4-Methoxy-TEMPO)
4-Methoxy-TEMPO structure
Product Name:4-Methoxy-TEMPO
Numero CAS:95407-69-5
MF:C10H20NO2
MW:186.27130317688
MDL:MFCD00270334
CID:91106
PubChem ID:87573157
Update Time:2024-10-25
4-Methoxy-TEMPO Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Methoxy-2,2,6,6-tetramethylpiperidinyloxy, free radical
- 4-Methoxy-TEMPO, free radical
- 4-Methoxy-TEMPO
- 4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical[Catalyst for Oxidation]
- 4-METHOXY-2,2,6,6-TETRAMETHYLPIPERIDINE 1-OXYL
- 4-methoxy-2,2,6,6-tetramethylpiperidine N-oxide radical
- 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxy
- 4-methoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy
- 4-methoxy-2,6-tetramethylpiperidine-N-oxyl
- 4-OMe-TEMPO
- Methoxytetramethylpiperidineoxyl
- 4-Methoxy-TEMPO Free Radical
- 4-Methoxy-2,2,6,6-tetramethyl-1-piperidinyloxy (ACI)
- 2,2,6,6-Tetramethyl-4-methoxy-1-piperidinyloxy
- 2,2,6,6-Tetramethylpiperidine-4-methoxy-1-oxyl
- 4-Methoxy-2,2,6,6-tetramethylpiperidin-1-oxy
- 4-Methoxy-2,2,6,6-tetramethylpiperidin-1-oxyl
- 4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl
- 4-Methoxy-2,2,6,6-tetramethylpiperidine-N-oxyl
- 4-Methoxy-2,2,6,6-tetramethylpiperidinyloxy
- M-TEMPO
- Metexyl
- 4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical [Catalyst for Oxidation]
- 4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl 4-Methoxy-2,2,6,6-tetramethylpiperidinyloxy,freeradical
- 4-METHOXY-2,2,6,6-TETRAMETHYL-1-PIPERIDINYLOXY, FREE RADICAL
- (2,2,6,6-Tetramethyl-4-methoxypiperidinooxy)radical
-
- MDL: MFCD00270334
- Inchi: 1S/C10H20NO2/c1-9(2)6-8(13-5)7-10(3,4)11(9)12/h8H,6-7H2,1-5H3
- Chiave InChI: SFXHWRCRQNGVLJ-UHFFFAOYSA-N
- Sorrisi: N1([O])C(C)(C)CC(OC)CC1(C)C |^1:1|
- BRN: 4740399
Proprietà calcolate
- Massa esatta: 186.14900
- Massa monoisotopica: 186.149404
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 171
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: -1
- XLogP3: 1.3
- Superficie polare topologica: 35.5
Proprietà sperimentali
- Colore/forma: Solido rosso
- Punto di fusione: 40.0 to 45.0 deg-C
- Punto di ebollizione: 242.1±29.0 °C at 760 mmHg
- Punto di infiammabilità: 100.2±24.3 °C
- PSA: 12.47000
- LogP: 1.93780
- Solubilità: Insolubile in acqua
4-Methoxy-TEMPO Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:warning
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26-S36
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:2-8°C
- Frasi di rischio:R36/37/38
4-Methoxy-TEMPO Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M858130-5g |
4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical [Catalyst for Oxidation] |
95407-69-5 | >98.0%(GC)(T) | 5g |
1,500.00 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1197-5G |
4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical [Catalyst for Oxidation] |
95407-69-5 | >98.0%(GC)(T) | 5g |
¥990.00 | 2024-04-15 | |
| TRC | M268853-100mg |
4-Methoxy-TEMPO |
95407-69-5 | 100mg |
$ 64.00 | 2023-04-17 | ||
| TRC | M268853-500mg |
4-Methoxy-TEMPO |
95407-69-5 | 500mg |
$ 115.00 | 2023-04-17 | ||
| TRC | M268853-1g |
4-Methoxy-TEMPO |
95407-69-5 | 1g |
$ 135.00 | 2022-06-02 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M17440-250mg |
4-METHOXY-2,2,6,6-TETRAMETHYLPIPERIDINE 1-OXYL |
95407-69-5 | 98% | 250mg |
¥117.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M17440-1g |
4-METHOXY-2,2,6,6-TETRAMETHYLPIPERIDINE 1-OXYL |
95407-69-5 | 98% | 1g |
¥266.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M17440-5g |
4-METHOXY-2,2,6,6-TETRAMETHYLPIPERIDINE 1-OXYL |
95407-69-5 | 98% | 5g |
¥1149.0 | 2022-04-27 | |
| Apollo Scientific | OR918603-1g |
4-Methoxy-2,2,6,6-tetramethylpiperidine 1-oxyl |
95407-69-5 | 99+% | 1g |
£43.00 | 2025-02-21 | |
| Apollo Scientific | OR918603-5g |
4-Methoxy-2,2,6,6-tetramethylpiperidine 1-oxyl |
95407-69-5 | 99+% | 5g |
£140.00 | 2025-02-21 |
4-Methoxy-TEMPO Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Catalysts: Gold(2+), hydroxy(2,2′:6′,2′′-terpyridine-κN1,κN1′,κN1′′)-, (SP-4-2)-, diperchlo… Solvents: Dimethylformamide ; 25 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Oxygen , 2270838-76-9 Solvents: 2-Methyltetrahydrofuran ; -80 °C
1.2 Solvents: 2-Methyltetrahydrofuran ; -80 °C
1.2 Solvents: 2-Methyltetrahydrofuran ; -80 °C
Riferimento
- A Nonheme Thiolate-Ligated Cobalt Superoxo Complex: Synthesis and Spectroscopic Characterization, Computational Studies, and Hydrogen Atom Abstraction Reactivity, Journal of the American Chemical Society (2019, Journal of the American Chemical Society (2019), 141(8), 3641-3653 | Language: English, Database: CAplus and MEDLINE, 3641-3653 | Language: English, Database: CAplus and MEDLINE
Metodo di produzione 3
Condizioni di reazione
Riferimento
- Guest rotations within a capsuleplex probed by NMR and EPR techniques, Langmuir (2010, Langmuir (2010), 26(10), 6943-6953 | Language: English, Database: CAplus and MEDLINE, 6943-6953 | Language: English, Database: CAplus and MEDLINE
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Preparation of tetramethylpiperidine-1-oxoammonium salts and their use as oxidants in organic chemistry. A review, Organic Preparations and Procedures International (2004, Organic Preparations and Procedures International (2004), 36(1), 3-31 | Language: English, Database: CAplus, 3-31 | Language: English, Database: CAplus
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Kinetic studies on the single electron transfer reaction between 2,2,6,6-tetramethylpiperidine oxoammonium ions and phenothiazines: the application of Marcus theory, Science in China, Science in China, Series B: Chemistry (1999), 42(2), 138-144 | Language: English, Database: CAplus, 138-144 | Language: English, Database: CAplus
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: 2876841-53-9 Solvents: 2-Methyltetrahydrofuran ; -105 °C
Riferimento
- Oxygen versus Sulfur Coordination in Cobalt Superoxo Complexes: Spectroscopic Properties, O2 Binding, and H-Atom Abstraction Reactivity, Inorganic Chemistry (2023, Inorganic Chemistry (2023), 62(1), 392-400 | Language: English, Database: CAplus and MEDLINE, 392-400 | Language: English, Database: CAplus and MEDLINE
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; overnight, rt
Riferimento
- Nickel-Catalyzed Aminoxylation of Inert Aliphatic C(sp3)-H Bonds with Stable Nitroxyl Radicals under Air: One-Pot Route to α-Formyl Acid Derivatives, Organic Letters (2017, Organic Letters (2017), 19(7), 1690-1693 | Language: English, Database: CAplus and MEDLINE, 1690-1693 | Language: English, Database: CAplus and MEDLINE
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 Solvents: Dimethylformamide
1.3 Solvents: Diethyl ether
1.4 Solvents: Water
1.2 Solvents: Dimethylformamide
1.3 Solvents: Diethyl ether
1.4 Solvents: Water
Riferimento
- TEMPO-derivatives as catalysts in the oxidation of primary alcohol groups in carbohydrates, Journal of Molecular Catalysis A: Chemical (2001, Journal of Molecular Catalysis A: Chemical (2001), 170(1-2), 35-42 | Language: English, Database: CAplus, 35-42 | Language: English, Database: CAplus
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 70 °C
1.2 2 d, 70 °C
1.2 2 d, 70 °C
Riferimento
- Self Aggregation of Supramolecules of Nitroxides@Cucurbit[8]uril Revealed by EPR Spectra, Langmuir (2009, Langmuir (2009), 25(24), 13820-13832 | Language: English, Database: CAplus and MEDLINE, 13820-13832 | Language: English, Database: CAplus and MEDLINE
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Riferimento
- Electrochemical oxidation of nitroxyl radicals, Zhurnal Obshchei Khimii (1986, Zhurnal Obshchei Khimii (1986), 56(4), 855-60 | Language: Russian, Database: CAplus, 855-60 | Language: Russian, Database: CAplus
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 Reagents: Nitrogen Solvents: Dimethylformamide
1.2 Reagents: Nitrogen Solvents: Dimethylformamide
Riferimento
- Selective oxidation of alcohols by oxoaminium salts (R2N:O+ X-), Journal of Organic Chemistry (1985, Journal of Organic Chemistry (1985), 50(8), 1332-4 | Language: English, Database: CAplus, 1332-4 | Language: English, Database: CAplus
Metodo di produzione 12
Condizioni di reazione
Riferimento
- Organic radicals exhibiting intermolecular ferromagnetic interactions with high probability: 4-arylmethyleneamino-2,2,6,6-tetramethylpiperidin-1-yloxyls and related compounds, Bulletin of the Chemical Society of Japan (1996, Bulletin of the Chemical Society of Japan (1996), 69(10), 2821-2830 | Language: English, Database: CAplus, 2821-2830 | Language: English, Database: CAplus
Metodo di produzione 13
Condizioni di reazione
Riferimento
- Convenient synthesis of bis-1,3-dithiolium salts by one-electron oxidation of tetrathiafulvalene with oxoaminium salts, Chemistry Letters (1994, Chemistry Letters (1994), (10), 1827-8 | Language: English, Database: CAplus, 1827-8 | Language: English, Database: CAplus
4-Methoxy-TEMPO Raw materials
4-Methoxy-TEMPO Preparation Products
4-Methoxy-TEMPO Letteratura correlata
-
Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Seung-Bum Cho,Jin-Woo Jung,Yoon Seok Kim,Chang-Hee Cho,Il-Kyu Park CrystEngComm, 2021,23, 2746-2755
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
95407-69-5 (4-Methoxy-TEMPO) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso